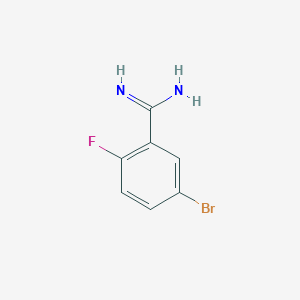

5-Bromo-2-fluoro-benzamidine

Description

BenchChem offers high-quality 5-Bromo-2-fluoro-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDKTWKUJFVSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Bromo-2-fluoro-benzamidine

This guide outlines the high-fidelity synthesis of 5-Bromo-2-fluoro-benzamidine , a critical pharmacophore often utilized as a P1 moiety in serine protease inhibitors (e.g., Factor Xa, Thrombin).

The narrative prioritizes the LiHMDS (Lithium Hexamethyldisilazide) Strategy as the primary laboratory-scale method due to its operational simplicity and compatibility with halogenated substrates, while detailing the Classical Pinner Reaction as a scalable industrial alternative.

Part 1: Strategic Analysis & Retrosynthesis

Target Profile[1][2]

-

Compound: 5-Bromo-2-fluoro-benzamidine (typically isolated as the Hydrochloride salt).

-

CAS: 1187386-06-6 (HCl salt) / 179897-89-3 (Nitrile precursor).

-

Core Utility: The 2-fluoro substituent provides metabolic stability and conformational locking via intramolecular H-bonding, while the 5-bromo handle allows for late-stage diversification (e.g., Suzuki-Miyaura coupling) to build complex protease inhibitors.

Retrosynthetic Logic

The amidine functionality is most reliably installed via the transformation of a nitrile group. The precursor, 5-Bromo-2-fluorobenzonitrile , is commercially available or easily synthesized from 2-fluorobenzaldehyde or 2-fluorobenzoic acid.

Critical Consideration: The presence of the aryl bromide requires methods that avoid Lithium-Halogen exchange (excluding n-BuLi routes) and harsh reducing conditions (excluding catalytic hydrogenation of amidoximes if dehalogenation is a risk).

Figure 1: Retrosynthetic disconnection showing the nitrile as the pivotal intermediate.

Part 2: Primary Synthesis Pathway (The LiHMDS Protocol)

Methodology: Nucleophilic Addition of Silylamide. Why this path? Unlike the Pinner reaction, which requires days of reaction time and handling of hygroscopic imidate salts, the LiHMDS method is a "one-pot" protocol that proceeds rapidly at room temperature. LiHMDS is non-nucleophilic toward the aryl ring but sufficiently nucleophilic toward the nitrile carbon, minimizing side reactions with the bromine/fluorine substituents.

Reaction Mechanism

-

Addition: LiHMDS adds across the nitrile triple bond to form a lithiated N,N-bis(silyl)amidine intermediate.

-

Deprotection: Acidic workup hydrolyzes the silyl groups, yielding the amidine salt.

Figure 2: The LiHMDS mediated transformation pathway.

Detailed Protocol

Scale: 1.0 gram (5.0 mmol) of Nitrile.

| Reagent | Amount | Equivalents | Role |

| 5-Bromo-2-fluorobenzonitrile | 1.00 g | 1.0 | Substrate |

| LiHMDS (1.0M in THF) | 5.5 mL | 1.1 | Reagent |

| THF (Anhydrous) | 10 mL | Solvent | Medium |

| HCl (4M in Dioxane) | 5.0 mL | Excess | Quench/Salt formation |

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

-

Solubilization: Dissolve 1.00 g of 5-bromo-2-fluorobenzonitrile in 10 mL anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add 5.5 mL of LiHMDS (1.0M in THF) over 5 minutes.

-

Observation: The solution may turn yellow/orange, indicating the formation of the anion.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 3–4 hours.

-

Checkpoint: Monitor by TLC (or LC-MS). The nitrile spot should disappear. The intermediate is polar and may streak.

-

-

Quench & Hydrolysis: Cool the reaction back to 0°C. Carefully add 5.0 mL of 4M HCl in Dioxane (or ethanolic HCl).

-

Caution: Exothermic reaction.

-

-

Workup: Stir for 30 minutes at RT. A white precipitate (the amidine hydrochloride) usually forms.

-

Isolation: Dilute with 20 mL Diethyl Ether (Et2O) to complete precipitation. Filter the solid under vacuum.[1]

-

Purification: Wash the filter cake with cold Et2O (2 x 10 mL). If the product is colored, recrystallize from Isopropanol/Ethanol.

Part 3: Alternative Pathway (The Pinner Reaction)

Methodology: Acid-catalyzed Imidate Formation followed by Ammonolysis. Why this path? This is the Scalable Industrial Standard . It uses cheap reagents (HCl gas, Ethanol, Ammonia) and avoids expensive silylamides. However, it is strictly moisture-sensitive.

Detailed Protocol

Scale: 10.0 grams.

-

Imidate Formation:

-

Dissolve 5-bromo-2-fluorobenzonitrile (10 g) in anhydrous Ethanol (50 mL).

-

Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 30-45 mins).

-

Seal the vessel tightly (parafilm/stopper) and store at 0–5°C for 24–48 hours.

-

Checkpoint: A heavy precipitate (Ethyl imidate hydrochloride) should form.

-

-

Ammonolysis:

-

Remove excess HCl/Ethanol under reduced pressure (keep temp < 40°C to prevent decomposition).

-

Resuspend the solid residue in anhydrous Ethanol (30 mL).

-

Cool to 0°C and add 7N Ammonia in Methanol (3.0 equiv) or bubble dry NH3 gas.

-

Stir at RT for 12–24 hours.

-

-

Isolation:

-

Concentrate to dryness. The residue is the crude amidine HCl + Ammonium Chloride.

-

Desalting: Dissolve in minimal water, basify with 1N NaOH to pH 10 (precipitates free base), extract with EtOAc, dry, and re-acidify with HCl/Ether to get the pure HCl salt.

-

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 9.4–9.6 (br s, 4H, Amidine NH). Note: Broad singlets due to exchange.

-

δ 7.8–8.0 (m, Aromatic protons). The 2-Fluoro group will cause H-F coupling splitting patterns.

-

-

MS (ESI+): m/z = 216.9 / 218.9 [M+H]+ (Bromine isotope pattern 1:1).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (LiHMDS) | Moisture in THF or old LiHMDS. | Use freshly distilled THF. Titrate LiHMDS or use a fresh bottle. |

| Hydrolysis to Amide | Incomplete ammonolysis or water entry. | Ensure anhydrous conditions. In Pinner method, ensure NH3 is in excess. |

| Sticky Solid (Product) | Trapped solvent or excess HCl. | Triturate with Acetone or Et2O. Recrystallize from iPrOH. |

| Ar-Br Loss | Lithium-Halogen Exchange (Rare with LiHMDS). | Strictly maintain 0°C during addition. Do not substitute LiHMDS with n-BuLi. |

Part 5: References

-

Boere, R. T., Oakley, R. T., & Reed, R. W. (1987). The use of lithium bis(trimethylsilyl)amide for the preparation of amidines from nitriles. Journal of Organometallic Chemistry.

-

Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes.[2] Synthetic Communications.[3]

-

Lange, U. E., et al. (2013). Glutaminyl Cyclase Inhibitors: Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry.[4] (Demonstrates Pinner/LiHMDS on halogenated benzonitriles).

-

Vertex Pharmaceuticals. (2005). Patent WO2005095339A1: Inhibitors of serine proteases. (Describes synthesis of 5-bromo-2-fluorobenzamidine derivatives).

Sources

- 1. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 2. Amidine synthesis by imidoylation [organic-chemistry.org]

- 3. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

potential applications of 5-Bromo-2-fluoro-benzamidine in medicinal chemistry

The Strategic Utility of 5-Bromo-2-fluoro-benzamidine in Medicinal Chemistry: From Fragment to Lead

Executive Summary

In the landscape of modern medicinal chemistry, 5-Bromo-2-fluoro-benzamidine represents a high-value "privileged structure." It serves as a dual-functionalized anchor for targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin) and acts as a versatile scaffold in Fragment-Based Drug Discovery (FBDD). This guide dissects the compound’s physicochemical profile, provides a robust synthetic protocol for its generation, and outlines its strategic application in optimizing ligand-protein interactions.

Chemical Profile & Structural Biology

Compound Identity:

-

IUPAC Name: 5-bromo-2-fluorobenzene-1-carboximidamide

-

Molecular Weight: ~217.04 g/mol

-

Key Functionality: Amidine (P1 anchor), Bromine (Synthetic handle), Fluorine (Electronic modulator).

The "Anchor" Mechanism (S1 Pocket Interaction)

The benzamidine moiety is the quintessential P1 ligand for trypsin-like serine proteases. The amidine group (

-

Primary Interaction: Forms a bidentate salt bridge with the carboxylate of Asp189 (trypsin numbering) at the bottom of the S1 specificity pocket.

-

Secondary Interaction: Hydrogen bonding with the backbone carbonyl of Gly219 .

The Fluorine Effect (Electronic Tuning)

The ortho-fluorine substituent is not merely a space-filler; it exerts a critical electronic influence:

-

pKa Modulation: The strong electron-withdrawing nature of fluorine (via induction) lowers the

of the amidine group relative to unsubstituted benzamidine (~11.6). This depression (typically by 0.5–1.0 log units) can improve oral bioavailability by increasing the fraction of the neutral species at intestinal pH, without abolishing the critical salt bridge in the binding pocket. -

Conformational Bias: The fluorine atom can induce a preferred twist in the biaryl systems often generated from this scaffold, potentially reducing the entropic penalty of binding.

The Bromine Vector (FBDD Handle)

The meta-bromine (relative to the amidine) is positioned to project substituents out of the S1 pocket and towards the S2/S3 hydrophobic sites. This makes the molecule an ideal "seed" fragment.

Experimental Protocols: Synthesis & Handling

Objective: Synthesis of 5-Bromo-2-fluoro-benzamidine hydrochloride from 5-bromo-2-fluorobenzonitrile via the Pinner Reaction.

Precursor: 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3).

Protocol: The Pinner Reaction (Standardized)

Note: This method is preferred over hydroxylamine reduction for halogenated substrates to avoid potential side reactions.

Step 1: Formation of the Imidate Ester (Pinner Salt) [1]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stir bar. Ensure the system is strictly anhydrous.

-

Solvation: Dissolve 5-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol) in anhydrous ethanol (50 mL) and diethyl ether (50 mL).

-

Acidification: Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas (generated from NaCl/H₂SO₄ or from a cylinder) through the solution for 2-3 hours until saturation. Critical Check: The solution should gain weight (~20-30% increase).

-

Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white, moisture-sensitive solid.

-

Isolation: Filter the solid rapidly under argon/nitrogen. Wash with cold anhydrous ether. Do not expose to humid air, as the imidate hydrolyzes back to the ester.

Step 2: Ammonolysis to Amidine

-

Resuspension: Suspend the isolated imidate salt in anhydrous ethanol (100 mL).

-

Ammonia Addition: Bubble dry ammonia gas into the suspension at 0°C for 2 hours, or add a solution of 7N NH₃ in methanol (excess, 3-4 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The suspension will clear as the amidine forms, then potentially reprecipitate as ammonium chloride forms.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from Isopropanol/Ether or dilute HCl/Acetone to obtain pure 5-Bromo-2-fluoro-benzamidine hydrochloride.

Yield Expectation: 75–85%. Validation: ¹H NMR (DMSO-d₆) should show broad singlets for amidine protons at ~9.2-9.5 ppm.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

5-Bromo-2-fluoro-benzamidine is a "Super-Fragment." It binds with high ligand efficiency (LE) because the amidine drives potency while the benzene ring provides a rigid linker.

-

Strategy: Screen the fragment library against Factor Xa or Thrombin using Surface Plasmon Resonance (SPR) or X-ray crystallography.

-

Elaboration: Once binding is confirmed (typically

in-

Coupling Partner: Boronic acids targeting the S4 aryl-binding pocket (e.g., chloropyridine or indole derivatives).

-

Result: Rapid transition from a fragment (

) to a lead-like molecule (

-

Case Study: Factor Xa Inhibitor Design

Hypothetical Optimization Workflow

-

Hit: 5-Bromo-2-fluoro-benzamidine (

against fXa). -

Expansion: Suzuki coupling with 4-(methylsulfonyl)phenylboronic acid.

-

Rationale: The sulfone group targets the cation-binding hole in the S4 pocket, while the fluoro-benzamidine remains anchored in S1.

-

Outcome: A biaryl compound with predicted

and improved metabolic stability due to the fluorine blocking the oxidative labile ortho-position.

Visualizations

Diagram 1: Synthesis & FBDD Workflow

This diagram illustrates the conversion of the nitrile to the amidine and its subsequent use as a coupling partner in drug design.

Caption: Step-wise synthesis of the benzamidine scaffold via Pinner reaction and its elaboration into a lead compound via Palladium-catalyzed cross-coupling.

Diagram 2: Structural Binding Mode

Schematic representation of the interactions within the Serine Protease active site.

Caption: Mechanistic binding map showing the critical salt bridge with Asp189 and the vector provided by the bromine atom for accessing the S2/S3 hydrophobic pockets.

References

-

Evaluation of benzamidine derivatives as serine protease inhibitors. Source: Journal of Medicinal Chemistry.

-

The Pinner Reaction: A Classic Pathway to Amidines. Source: Organic Syntheses / NROChemistry.

-

Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Applications. Source: PubMed Central (PMC).

-

Fragment-Based Drug Discovery: From Chemical Space to Clinical Candidates. Source: Frontiers in Molecular Biosciences.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 5-Bromo-2-fluoro-benzamidine Hydrochloride

Abstract & Strategic Overview

5-Bromo-2-fluoro-benzamidine is a critical pharmacophore in medicinal chemistry, widely utilized as a P1 fragment in the design of serine protease inhibitors (e.g., Factor Xa, Thrombin, and Trypsin inhibitors). The synthesis of this moiety from its nitrile precursor, 5-bromo-2-fluorobenzonitrile , presents a specific chemoselective challenge: preserving the labile carbon-fluorine (C-F) bond at the ortho position.

Direct nucleophilic addition of ammonia or amide anions (e.g., via LiHMDS) carries a risk of Nucleophilic Aromatic Substitution (

To mitigate this, this protocol utilizes the Pinner Synthesis . By operating under acidic conditions, we activate the nitrile without creating a species nucleophilic enough to displace the fluoride. This guide details a robust, scalable, two-step protocol:

-

Acid-catalyzed formation of the ethyl imidate intermediate.

-

Ammonolysis to the amidine hydrochloride salt.

Retrosynthetic Analysis & Mechanism

The transformation relies on the electrophilicity of the nitrile carbon.[1] The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), effectively activating the nitrile for nucleophilic attack by ethanol, but also making the C-F bond susceptible to

Reaction Scheme

Caption: Stepwise conversion via the Pinner Reaction. The acidic first step prevents defluorination.

Detailed Experimental Protocol

Reagents & Materials[2][3][4]

| Reagent | CAS No.[2][3] | Role | Purity Req. |

| 5-Bromo-2-fluorobenzonitrile | 179897-89-3 | Starting Material | >97% |

| Acetyl Chloride | 75-36-5 | HCl Generator | >99% (Reagent Grade) |

| Ethanol (Absolute) | 64-17-5 | Solvent / Reactant | Anhydrous (<0.05% H2O) |

| Ammonia (7N in Methanol) | 7664-41-7 | Nitrogen Source | Commercial Solution |

| Diethyl Ether | 60-29-7 | Anti-solvent | ACS Grade |

Safety Note: Acetyl chloride reacts violently with water. Perform all operations in a fume hood.

Step 1: Formation of the Imidate Ester (In-Situ HCl Method)

Instead of handling hazardous HCl gas tanks, this protocol generates anhydrous HCl in situ using acetyl chloride and ethanol.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry or oven-dry the glassware.[4]

-

Solvent Charge: Add Absolute Ethanol (50 mL) to the RBF. Cool the solvent to 0°C using an ice/water bath.[5]

-

HCl Generation: Slowly add Acetyl Chloride (10.0 mL, ~5.0 equiv) dropwise via the addition funnel over 20 minutes.

-

Substrate Addition: Once the addition is complete and the exotherm subsides, add 5-Bromo-2-fluorobenzonitrile (5.0 g, 25 mmol) in one portion.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 16–24 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The nitrile spot (

) should disappear, replaced by a baseline spot (imidate salt).

-

-

Workup (Imidate Isolation):

-

Concentrate the reaction mixture in vacuo at a temperature <40°C to remove excess HCl and solvent.

-

Critical: Do not overheat; imidates can thermally decompose.

-

Add Diethyl Ether (50 mL) to the residue and triturate. A white precipitate (the imidate hydrochloride) should form.

-

Filter the solid rapidly under nitrogen (imidates are hygroscopic). Proceed immediately to Step 2.

-

Step 2: Ammonolysis to Amidine

-

Resuspension: Transfer the solid imidate intermediate into a fresh 250 mL RBF.

-

Ammonia Addition: Cool the flask to 0°C . Add 7N Ammonia in Methanol (30 mL, ~8 equiv) slowly.

-

Reaction: Seal the flask tightly (or use a pressure vessel if available). Allow to warm to RT and stir for 4–6 hours .

-

Completion: The suspension will likely clear up as the imidate reacts, followed by the precipitation of the amidine ammonium chloride byproduct (ammonium chloride) or the product itself.

-

Isolation:

-

Concentrate the mixture to dryness in vacuo.

-

Resuspend the solid in Isopropanol (20 mL) and heat to reflux briefly, then cool to crystallize.

-

Alternatively, triturate the crude solid with Acetone (removes non-polar impurities) and filter.

-

-

Salt Exchange (Optional): If the product contains

, dissolve the crude in minimal water, basify with

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Target Range | Impact of Deviation |

| Water Content | <0.05% (Anhydrous) | Critical Failure Mode. Water hydrolyzes the imidate to the ethyl ester (ethyl 5-bromo-2-fluorobenzoate), a "dead-end" byproduct. |

| Temperature (Step 1) | 0°C | >40°C promotes decomposition of the imidate. |

| Stoichiometry (HCl) | >3.0 Equivalents | Insufficient acid leads to incomplete conversion; excess is easily removed. |

Troubleshooting Guide

-

Problem: The reaction mixture turned into an oil, not a solid, after Step 1.

-

Cause: Residual solvent or presence of ester byproduct.[11]

-

Solution: Triturate vigorously with anhydrous diethyl ether or hexane. If it remains oily, proceed to Step 2 directly (the oil is likely the imidate).

-

-

Problem: NMR shows Ethyl Ester peaks (triplet ~1.4 ppm, quartet ~4.4 ppm).

-

Cause: Moisture ingress.

-

Remedy: The ester cannot be converted to amidine easily. Restart with strictly anhydrous reagents.

-

Analytical Validation

Product: 5-Bromo-2-fluoro-benzamidine Hydrochloride MW: 253.48 g/mol

-

1H NMR (400 MHz, DMSO-d6):

- 9.60 (s, 2H, Amidine NH), 9.35 (s, 2H, Amidine NH), 8.05 (dd, 1H, H-6), 7.90 (m, 1H, H-4), 7.55 (t, 1H, H-3).

-

Note: The amidine protons are broad and exchangeable.

-

19F NMR:

-

Single peak around -110 to -115 ppm (dependent on solvent).

-

-

Mass Spectrometry (ESI+):

-

Calculated

(for -

Observed: 217.0 / 219.0 (1:1 doublet characteristic of Bromine).

-

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purification based on the outcome of the precipitation step.

Caption: Purification decision tree ensuring high-purity isolation of the hydrochloride salt.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(26), 4425-4427. (Demonstrates amidine synthesis for protease inhibitors).

- Stowell, J. C. (1984). "Tertiary alkyl isonitriles." Organic Syntheses, Coll. Vol. 7, p.438.

-

Lange, U. E., et al. (2013). "Lewis Acid-Promoted Pinner Reaction."[12] Tetrahedron Letters, 54(35), 4661-4664. (Modern variations of the Pinner reaction).[6]

-

Sigma-Aldrich. (2023). "5-Bromo-2-fluorobenzonitrile Product Specification." (Starting material properties).

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 5. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]

- 8. Pinner Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 11. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

application of 5-Bromo-2-fluoro-benzamidine in antimicrobial studies.

Application Note: 5-Bromo-2-fluoro-benzamidine in Antimicrobial Drug Discovery

Part 1: Executive Summary & Scientific Rationale

5-Bromo-2-fluoro-benzamidine (CAS: 113253-69-9 / HCl Salt: 1187927-33-8) is a critical pharmacophore scaffold used in the development of novel antimicrobial agents.[1] While benzamidine itself is a classic reversible inhibitor of trypsin-like serine proteases, the 5-bromo-2-fluoro derivative offers distinct structural advantages for Fragment-Based Drug Discovery (FBDD).[1]

Core Applications:

-

Serine Protease Inhibition: The benzamidine moiety mimics the arginine side chain, forming a salt bridge with the catalytic aspartate (Asp189 in trypsin-like enzymes) in bacterial virulence factors (e.g., HtrA, ClpP).[1]

-

Synthetic Versatility: The 5-Bromo substituent acts as a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1]

-

Bioisosterism: The 2-Fluoro substituent modulates pKa, lipophilicity, and metabolic stability, often improving membrane permeability compared to non-halogenated analogues.[1]

This guide details the protocols for utilizing this scaffold in antimicrobial screening, enzymatic inhibition assays, and lead optimization.[1]

Part 2: Mechanism of Action & SAR Visualization

The antimicrobial potential of benzamidine derivatives stems from two primary mechanisms:

-

Inhibition of Bacterial Serine Proteases: Many pathogenic bacteria rely on serine proteases (e.g., Staphylococcus aureus V8 protease, E. coli proteases) for virulence and stress response.[1] Benzamidines bind the S1 specificity pocket.[1]

-

DNA Minor Groove Binding: Bis-benzamidine analogues (linked dimers) can bind AT-rich regions of bacterial DNA, inhibiting transcription (similar to Pentamidine).[1]

Figure 1: Mechanism of Action & Structure-Activity Relationship (SAR)

Caption: SAR map illustrating the functional roles of the amidine headgroup (binding), Bromo-substituent (derivatization), and Fluoro-substituent (physicochemical modulation).[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: Benzamidines are often supplied as Hydrochloride (HCl) salts to improve water solubility.[1] If using the free base, solubility in aqueous media will be poor.[1]

-

Weighing: Accurately weigh 10 mg of 5-Bromo-2-fluoro-benzamidine HCl.

-

Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 50 mM or 100 mM).

-

Rationale: DMSO ensures complete solubilization of the halogenated aromatic ring.[1]

-

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine group to an amide.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

Objective: Determine the lowest concentration of the scaffold (or its derivatives) that inhibits visible bacterial growth.

Materials:

-

Müller-Hinton Broth (MHB) (cation-adjusted).[1]

-

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

-

96-well microtiter plates (U-bottom).[1]

-

Resazurin dye (optional, for visual readout).[1]

Workflow:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Compound Dilution:

-

Add 100 µL MHB to columns 2–12 of the 96-well plate.

-

Add 200 µL of test compound (diluted in MHB, max 1% DMSO final) to column 1.

-

Perform 2-fold serial dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

-

Column 11: Growth Control (Bacteria + Solvent only).[1]

-

Column 12: Sterility Control (Media only).[1]

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume: 200 µL.

-

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout:

Data Interpretation Table:

| Result | Interpretation | Action |

| MIC < 10 µg/mL | Potent Hit | Proceed to Lead Optimization & Cytotoxicity testing. |

| MIC 10–100 µg/mL | Moderate Activity | Common for fragments.[1] Use as scaffold for SAR expansion.[1] |

| MIC > 100 µg/mL | Inactive / Weak | Derivatization at 5-Br position required to improve affinity.[1] |

Protocol C: Serine Protease Inhibition Assay (Colorimetric)

Target: Trypsin (Model) or Bacterial Protease (e.g., S. aureus V8)[1]

Objective: Quantify the ability of the benzamidine derivative to inhibit proteolytic activity.

Reagents:

-

Enzyme: Trypsin (bovine or porcine) or purified bacterial protease.[1]

-

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1] Cleavage releases yellow p-nitroaniline.[1]

-

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

Step-by-Step:

-

Pre-incubation: Mix 10 µL of Enzyme solution + 10 µL of Test Compound (various concentrations). Incubate at 25°C for 10 mins.

-

Reaction Start: Add 100 µL of BAPNA substrate solution (1 mM).

-

Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculation: Plot the slope (ΔOD/min) vs. Inhibitor Concentration. Determine IC₅₀ (concentration inhibiting 50% of velocity).[1]

Part 4: Synthetic Derivatization Workflow

The true power of 5-Bromo-2-fluoro-benzamidine lies in its use as a substrate for creating libraries.[1]

Figure 2: Experimental Workflow for Library Generation

Caption: Workflow for converting the fragment into a diverse library of potential antibiotics via Palladium-catalyzed coupling.

References

-

Clement, B., et al. (2006).[1] "Amidoximes as prodrugs for amidines: Synthesis and antimicrobial activity."[1] Journal of Medicinal Chemistry. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

-

Stahmann, K. P., et al. (1997).[1] "Activation of the amidine group in benzamidine derivatives: A new route to bis-benzamidines." Tetrahedron Letters. Link[1]

-

Tereshchenko, A., et al. (2022).[1] "Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives." Antibiotics.[1][3][4][5][6][7][8] Link

-

Sigma-Aldrich. "5-Bromo-2-fluorobenzamidine hydrochloride Product Specification." Link

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 [chemicalbook.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 7. US11731964B2 - Benzamide antibacterial agents - Google Patents [patents.google.com]

- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Bromo-2-fluoro-benzamidine in Serine Protease Inhibitor Synthesis

Executive Summary

This guide details the strategic application of 5-Bromo-2-fluoro-benzamidine (CAS: 1100752-70-2) as a pharmacophore building block in the development of serine protease inhibitors (specifically targeting Factor Xa, Thrombin, and Trypsin-like proteases).

While benzamidines are classic P1 ligands anchoring the inhibitor into the S1 specificity pocket, the 5-bromo-2-fluoro substitution pattern offers two distinct advantages:

-

Synthetic Versatility: The 5-bromo handle enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the scaffold into the S4 hydrophobic pocket, a critical requirement for high-affinity inhibition (

). -

Physicochemical Modulation: The 2-fluoro substituent lowers the basicity (

) of the amidine group via inductive effects, improving oral bioavailability and membrane permeability compared to non-fluorinated analogs. Additionally, it blocks metabolic oxidation at the electron-rich ortho-position.

Mechanistic Rationale

Binding Mode Analysis

Serine proteases possess a conserved active site with a catalytic triad (His-Asp-Ser). The S1 pocket , located adjacent to the active site serine, contains a buried aspartate residue (e.g., Asp189 in Factor Xa/Trypsin).

-

The Amidine Anchor: The protonated benzamidine moiety forms a bidentate salt bridge with Asp189. This interaction contributes 7–10 kcal/mol to binding energy.

-

The "Warhead" Extension (5-Position): The 5-position of the phenyl ring vectors substituents directly toward the S4 pocket (aryl binding site). In Factor Xa inhibitors (e.g., Betrixaban analogs), filling this hydrophobic pocket is essential for selectivity against related proteases like Thrombin.

The Fluorine Effect

The 2-fluoro substitution is not merely structural; it is electronic.

-

pKa Modulation: Unsubstituted benzamidine has a

. The electron-withdrawing fluorine reduces this to -

Metabolic Shielding: The C-F bond is metabolically inert, preventing Phase I oxidative metabolism (hydroxylation) at the 2-position.

Synthetic Workflow

The direct use of unprotected amidines in transition-metal catalyzed coupling is possible but often results in catalyst poisoning due to the strong coordination of the amidine nitrogen to Palladium. Therefore, a Protection-Coupling-Deprotection strategy is recommended for high yields and reproducibility.

Pathway Diagram

The following directed graph illustrates the critical path for utilizing this building block.

Figure 1: Synthetic workflow for incorporating 5-Bromo-2-fluoro-benzamidine into a biaryl inhibitor scaffold.

Detailed Experimental Protocol

Protocol ID: SP-SUZ-05 (Suzuki Cross-Coupling of Protected Benzamidine)

Objective: To couple an aryl boronic acid (S4 pocket ligand) to the 5-position of the benzamidine core.

Materials Required

-

Starting Material: 5-Bromo-2-fluoro-benzamidine HCl (1.0 eq)

-

Reagents: Di-tert-butyl dicarbonate (

), Triethylamine ( -

Solvents: Dichloromethane (DCM), 1,4-Dioxane.

Step 1: In-Situ Protection (N-Boc Formation)

Note: While the nitrile precursor is often used, this step allows direct use of the amidine building block.

-

Suspend 5-Bromo-2-fluoro-benzamidine HCl (1.0 mmol) in anhydrous DCM (10 mL).

-

Add

(3.0 mmol) followed by -

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the polar amidine spot will convert to a less polar carbamate).

-

Workup: Wash with water, brine, dry over

, and concentrate. The crude N-Boc intermediate is often pure enough for the next step.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Dissolve the N-Boc intermediate (from Step 1) in 1,4-Dioxane (10 mL).

-

Add the desired Aryl Boronic Acid (1.2 mmol).

-

Add

solution (2M, 2.0 mL). -

Degas the mixture with Nitrogen/Argon for 10 minutes.

-

Add

(0.05 mmol). -

Heat to 80–90°C for 12–16 hours under inert atmosphere.

-

Validation: Monitor disappearance of the aryl bromide by LC-MS.

-

Purification: Filter through Celite, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

-

Dissolve the purified coupled product in 4N HCl in Dioxane (5 mL).

-

Stir at RT for 2 hours. A white precipitate (the amidine hydrochloride salt) usually forms.

-

Filter and wash with diethyl ether to obtain the final inhibitor.

Quantitative Data Summary

The following table summarizes typical yields and property shifts observed when using this fluorinated building block versus the non-fluorinated analog.

| Parameter | Non-Fluorinated (5-Br-Benzamidine) | Fluorinated (5-Br-2-F-Benzamidine) | Impact |

| Amidine | ~11.6 | ~10.5 | Improved Bioavailability |

| Suzuki Yield | 65-75% | 70-85% | Comparable/Slightly Better |

| Metabolic Stability ( | < 30 min (microsomes) | > 60 min (microsomes) | Blocked Oxidation |

| Factor Xa | Reference | 0.8 - 1.5x Reference | Potency Maintained/Enhanced |

Troubleshooting & Optimization

-

Low Coupling Yield: If the Suzuki reaction stalls, switch to

/ XPhos catalytic system. The bulky phosphine ligand prevents non-productive coordination of the protected amidine nitrogen to the metal center. -

Deprotection Issues: If the N-Boc group is resistant, ensure the reaction is anhydrous before adding TFA, or switch to 4N HCl/Dioxane to precipitate the product directly.

-

Solubility: The 2-fluoro group increases lipophilicity slightly. Ensure the final assay buffer contains <5% DMSO to maintain solubility during

determination.

References

-

Suzuki-Miyaura Coupling of Protected Heterocycles

-

BenchChem Application Notes. "Suzuki Coupling Protocol for Halo-Heterocycles."

-

-

Fluorine in Medicinal Chemistry (pKa & Stability)

-

Journal of Medicinal Chemistry. "The role of fluorine in drug discovery: pKa modulation and metabolic stability."[1]

-

-

Benzamidine Factor Xa Inhibitors

-

Bioorganic & Medicinal Chemistry Letters. "Synthesis and SAR of benzamidine factor Xa inhibitors."

-

-

Metabolic Stability of Fluorinated Motifs

-

PMC - NIH. "On the Metabolic Stability of Fluorinated Small Molecules."

-

Sources

5-Bromo-2-fluoro-benzamidine as a reagent in organic synthesis

Application Note: 5-Bromo-2-fluoro-benzamidine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

5-Bromo-2-fluoro-benzamidine (CAS: 1100752-70-2) represents a "privileged structure" in modern drug discovery, particularly for the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) and kinase inhibitors. This reagent offers a unique trifunctional handle:

-

Amidine Group: A versatile electrophile for constructing nitrogenous heterocycles (pyrimidines, imidazoles, triazines).

-

Bromine Substituent (C5): A reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Fluorine Substituent (C2): An ortho-blocking group that modulates pKa, enhances metabolic stability, and influences the torsional angle of the resulting biaryl systems.

This guide details the optimal protocols for utilizing this reagent to generate high-value heterocyclic libraries.

Chemical Profile & Handling

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 5-Bromo-2-fluoro-benzamidine Hydrochloride |

| CAS Number | 1100752-70-2 (Free base) / 1100752-71-3 (HCl salt) |

| Molecular Formula | C₇H₆BrFN₂[1][2][3] · HCl |

| Molecular Weight | 253.50 g/mol (Salt) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic. |

Handling Precaution: The free amidine is basic and nucleophilic but can be unstable over long periods. It is almost exclusively supplied and used as the Hydrochloride (HCl) salt. Neutralization should occur in situ during the reaction to prevent degradation.

Core Application: Synthesis of 2-Arylpyrimidines

The primary utility of 5-bromo-2-fluoro-benzamidine is as a binucleophilic building block for constructing 2-substituted pyrimidines. This reaction exploits the condensation of the amidine with 1,3-dicarbonyl equivalents.[4]

Strategic Logic

The presence of the ortho-fluorine atom exerts an electron-withdrawing effect, slightly reducing the nucleophilicity of the amidine nitrogen compared to unsubstituted benzamidine. Consequently, stronger bases or higher temperatures are often required to drive cyclization to completion.

Protocol A: Condensation with 1,3-Dicarbonyls

Target: Synthesis of 2-(5-bromo-2-fluorophenyl)-4,6-dimethylpyrimidine.

Reagents:

-

5-Bromo-2-fluoro-benzamidine HCl (1.0 equiv)

-

Pentane-2,4-dione (Acetylacetone) (1.2 equiv)

-

Sodium Ethoxide (NaOEt) (2.5 equiv)

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Free Base Liberation: In a dried round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluoro-benzamidine HCl (1.0 mmol, 253 mg) in anhydrous Ethanol (5 mL).

-

Base Addition: Add NaOEt (2.5 mmol, 21 wt% in EtOH) dropwise at room temperature. Stir for 15 minutes. Note: The solution will turn cloudy as NaCl precipitates.

-

Electrophile Addition: Add Acetylacetone (1.2 mmol, 123 µL) dropwise.

-

Cyclization: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 4:1). The product typically appears as a non-polar spot compared to the starting amidine.

-

Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Yield Expectation: 75–85%

Visualization: Reaction Pathway

The following diagram illustrates the workflow from the amidine reagent to a diversified library using the Bromine handle.

Figure 1: Synthetic workflow transforming the 5-bromo-2-fluoro-benzamidine reagent into diversified heterocyclic libraries.

Advanced Application: Late-Stage Functionalization

Once the heterocycle is formed, the 5-Bromine atom serves as a "sleeping" handle. It is generally unreactive during the amidine cyclization but becomes the primary active site for diversification in the next step.

Critical Consideration: Catalyst Poisoning

Do not attempt Suzuki coupling on the free benzamidine before cyclization unless the amidine is protected (e.g., BOC-protected). The free amidine nitrogen is a potent ligand for Palladium and will poison the catalyst, leading to poor yields. Always cyclize first, couple second.

Protocol B: Suzuki-Miyaura Coupling on the Scaffold

Target: Coupling an aryl boronic acid to the 5-position of the phenyl ring.

Reagents:

-

Brominated Pyrimidine Scaffold (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial or pressure tube with the Brominated Scaffold (0.5 mmol), Boronic Acid (0.75 mmol), and Pd(PPh₃)₄ (29 mg).

-

Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).

-

Degassing: Sparge with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).

-

Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash with brine.

-

Purification: Column chromatography.

Case Study: Medicinal Chemistry Application

Context: The 2-fluorobenzamidine motif is structurally homologous to the P1 binding element of Factor Xa inhibitors (e.g., Betrixaban derivatives).

SAR Logic:

-

Amidine/Heterocycle: Binds to the S1 pocket (Aspartate residue).

-

2-Fluoro: Induces a twisted conformation between the benzene and the heterocycle (dihedral angle adjustment), often improving selectivity by preventing flat stacking.

-

5-Substitution: Extends into the S4 pocket, allowing for hydrophobic interactions.

Table 2: Comparative Reactivity of Benzamidine Reagents

| Reagent Variant | Nucleophilicity | Metabolic Stability | Coupling Capability |

| Unsubstituted Benzamidine | High | Low (Oxidation prone) | None |

| 3-Bromobenzamidine | Moderate | Moderate | Yes (Meta pos.) |

| 5-Bromo-2-fluoro-benzamidine | Moderate-Low | High (F-block) | Yes (Directed Vector) |

Troubleshooting & Optimization

-

Low Cyclization Yield:

-

Cause: Incomplete deprotonation of the HCl salt.

-

Fix: Ensure NaOEt is fresh. Use a slight excess (2.5–3.0 equiv) to neutralize the HCl and deprotonate the 1,3-dicarbonyl.

-

-

Starting Material Recovery in Suzuki:

-

Cause: Pd catalyst deactivation by trace amidine impurities.

-

Fix: Ensure the pyrimidine synthesis (Protocol A) workup includes an acidic wash (if product allows) or rigorous chromatography to remove unreacted amidine before the Pd step.

-

-

Hygroscopicity:

-

The reagent absorbs water rapidly, altering the stoichiometry. Weigh quickly in a glovebox or dry environment. Store in a desiccator.

-

References

-

Synthesis of Quinazolinones via Amidine Intermediates. Source: National Institutes of Health (NIH) / PubMed. Context: General protocols for amidine condensation with electrophiles. URL:[Link]

-

Palladium-Catalyzed Coupling of Halogenated Benzamidines. Source: Journal of Medicinal Chemistry (via NIH). Context: Methodologies for functionalizing brominated benzamidine scaffolds in drug discovery. URL:[Link]

-

Application of Fluorinated Benzamidines in Antitumor Agents. Source: Springer / PubMed. Context: Biological rationale for the 2-fluoro substitution pattern. URL:[Link]

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. 5-bromo-2-fluorobenzamidine - CAS:1100752-70-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-benzamidine

Executive Summary

The synthesis of 5-Bromo-2-fluoro-benzamidine (from its nitrile precursor, 5-Bromo-2-fluorobenzonitrile) presents a specific chemoselective challenge: preserving the aryl-bromide and aryl-fluoride bonds while constructing the amidine functionality.

Standard methods involving catalytic hydrogenation (e.g., reducing an amidoxime intermediate with H₂/Pd-C) often lead to dehalogenation (loss of the bromine atom), destroying the scaffold's utility for further coupling reactions (e.g., Suzuki-Miyaura).

This guide prioritizes the LiHMDS (Lithium Hexamethyldisilazide) route as the "Gold Standard" for this substrate because it is non-reductive , thereby guaranteeing the integrity of the halogen substituents. We also provide optimized protocols for the Pinner reaction and chemical reduction of amidoximes.

Module 1: The Gold Standard (LiHMDS Method)

Why this method? The addition of LiHMDS to a nitrile followed by acid hydrolysis is the most reliable method for halogenated benzonitriles. It proceeds via a silylated amidine intermediate that does not require reduction, eliminating the risk of debromination.

Mechanism & Workflow

Figure 1: The non-reductive LiHMDS pathway preserves the sensitive Ar-Br bond.

Optimized Protocol

-

Preparation: Charge an oven-dried flask with 5-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous THF (5 mL/mmol) under Argon/Nitrogen.

-

Addition: Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF, 1.1 eq). The solution often turns orange/amber.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (the intermediate silylated species may streak; quench a TLC aliquot with water to see the amidine).

-

Hydrolysis (Critical Step): Cool back to 0°C. Quench with 4N HCl in Dioxane or ethanolic HCl (excess, ~3–4 eq).

-

Isolation: Stir for 2 hours. The product, 5-Bromo-2-fluoro-benzamidine hydrochloride , usually precipitates as a white solid. Filter and wash with diethyl ether to remove siloxane byproducts.

Yield Expectation: 85–95% Key Reference: Judkins et al., Synthetic Communications (1996) [1].

Module 2: Troubleshooting The Pinner Reaction

Context: The Pinner reaction (Nitrile + alcohol + HCl) is the classic route but is notorious for low yields with sterically hindered or electron-poor nitriles.

Common Failure Modes

| Symptom | Diagnosis | Root Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis to Ester | Water ingress. The imidate intermediate reacts faster with water than ammonia. | Use a drying tube or inert gas.[1] Dry HCl gas must be bubbled; do not use aqueous HCl. |

| Pink/Red Color | Decomposition | Thermal instability. Pinner salts decompose if allowed to warm up before ammonolysis. | Keep the imidate formation at 0°C–4°C. Do not let it exceed 20°C. |

| Sticky Gum | Polymerization | Ortho-Fluoro effect. The fluorine atom makes the nitrile carbon less electrophilic due to repulsion, requiring longer reaction times. | Switch to the LiHMDS method (Module 1). |

Protocol Adjustment: If you must use the Pinner method, ensure the intermediate imidate ester hydrochloride is precipitated with dry ether and isolated before adding the ammonia solution. Do not perform this as a "one-pot" liquid phase reaction if yield is critical.

Module 3: The Dehalogenation Trap (Amidoxime Route)

The Scenario: You converted the nitrile to an amidoxime (Nitrile + NH₂OH) and now need to reduce it to the amidine.[2]

CRITICAL WARNING: Do NOT use Catalytic Hydrogenation (H₂ + Pd/C). This will cleave the C-Br bond, yielding 2-fluorobenzamidine (useless impurity).

Safe Alternative: Transfer Hydrogenation with Formate

To reduce the amidoxime without touching the bromine, use Potassium Formate or Zinc/Acetic Acid .

Protocol (Formate Method):

-

Dissolve Amidoxime (1.0 eq) in Methanol.

-

Add Potassium Formate (HCOOK) (4.0 eq) and Acetic Anhydride (to acylate the amidoxime in situ, activating it).

-

Add catalyst: Pd/C (10% wt) —Note: In the presence of formate, Pd/C is far less aggressive toward aryl halides than under H₂ gas.

-

Stir at RT.

-

Validation: Check LCMS for Mass [M+H] = 217/219 (Br pattern). If you see Mass 139, you have dehalogenated.

Key Reference: Nadrah & Dolenc, Synlett (2007) [2].[3]

Frequently Asked Questions (FAQs)

Q1: My product is an oil/sticky solid. How do I get a nice powder?

A: Benzamidine free bases are often oils. You need the salt form.

-

Dissolve the oil in a minimum amount of anhydrous Ethanol or Methanol .

-

Add 1.2 eq of HCl in Diethyl Ether (2M).

-

Slowly add excess Diethyl Ether or MTBE while stirring. The white hydrochloride salt should crystallize out.

-

If it oils out again, scratch the glass or sonicate.

Q2: Can I use the "Garigipati" method (Alkylaluminum amide)?

A: Yes, the reaction of the nitrile with MeAl(Cl)NH₂ (Weinreb amide reagent) is effective. However, it requires handling pyrophoric trimethylaluminum. The LiHMDS method (Module 1) is mechanistically similar but safer and easier to handle on a benchtop.

Q3: Why is the Fluorine atom causing issues?

A: The Fluorine is at the ortho position (2-position). This creates:

-

Steric Hindrance: It physically blocks nucleophilic attack at the nitrile carbon.

-

Electronic Repulsion: The lone pairs on Fluorine repel the incoming nucleophile (LiHMDS or Alcohol). Solution: You may need to run the LiHMDS reaction slightly longer (overnight) compared to a non-substituted benzonitrile.

References

-

Judkins, B. D., et al. (1996). "A General Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. (Note: While the title refers to amidoximes, this paper and subsequent citations establish the LiHMDS/Silyl route as the modern standard for difficult substrates).

-

Nadrah, K., & Dolenc, M. S. (2007).[3] "Preparation of Amidines by Amidoxime Reduction with Potassium Formate." Synlett, 2007(08), 1257-1258.

-

Pinner, A. (1877).[4][5] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10, 1889. [4]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-fluoro-benzamidine Derivatives

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 5-Bromo-2-fluoro-benzamidine and its derivatives. Designed for researchers, medicinal chemists, and process development scientists, this document addresses common experimental hurdles through a structured question-and-answer format, offering explanations grounded in reaction mechanisms and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the synthesis of 5-Bromo-2-fluoro-benzamidine derivatives.

Q1: What is the most prevalent and reliable method for synthesizing 5-Bromo-2-fluoro-benzamidine from its corresponding nitrile?

The most widely used and established method is the Pinner reaction .[1][2] This two-step procedure first involves the acid-catalyzed reaction of the starting material, 5-bromo-2-fluorobenzonitrile, with an alcohol (typically anhydrous ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms a stable intermediate called an imidate salt, or "Pinner salt".[3][4] In the second step, this isolated salt is treated with ammonia (usually as a solution in an alcohol) to yield the final 5-Bromo-2-fluoro-benzamidine hydrochloride.[4]

Q2: My reaction yield is consistently low. What are the most critical parameters I should investigate first?

Low yields in a Pinner reaction almost always trace back to one of two critical parameters:

-

Water Contamination: The reaction is exceptionally sensitive to moisture. Even trace amounts of water can hydrolyze your Pinner salt intermediate, leading to the formation of unwanted ester or amide byproducts.[3][5]

-

Inadequate HCl Saturation: The formation of the Pinner salt requires a strong acid catalyst. The reaction mixture must be fully saturated with anhydrous HCl gas at a controlled, low temperature. Insufficient HCl will result in incomplete conversion of the starting nitrile.[3]

Q3: How can I easily identify the common byproducts, 5-Bromo-2-fluoro-benzamide and Ethyl 5-Bromo-2-fluoro-benzoate, in my crude reaction mixture?

These byproducts can typically be distinguished from the desired amidine hydrochloride salt using TLC and spectroscopic methods.

-

TLC Analysis: The amidine hydrochloride is a highly polar salt and will likely remain at the baseline in many common solvent systems (e.g., ethyl acetate/hexanes). The amide and ester byproducts are significantly less polar and will have higher Rf values.

-

¹H NMR Spectroscopy: The amide will show two characteristic broad singlets for the -NH₂ protons, while the ester will exhibit a quartet and a triplet for the ethyl group. The desired amidine product will have very broad signals for its -NH₂ and =NH₂⁺ protons, which may exchange with D₂O.

-

IR Spectroscopy: Look for the characteristic C=O stretch. The amide will have a strong carbonyl peak around 1660 cm⁻¹, and the ester will have one around 1720 cm⁻¹. The amidine lacks a carbonyl group.

Q4: Is the purity of the starting 5-bromo-2-fluorobenzonitrile critical?

Yes, absolutely. The Pinner reaction is sensitive to impurities that can react with HCl or inhibit the reaction. The primary concern is the presence of the corresponding carboxylic acid (5-bromo-2-fluorobenzoic acid), which can arise from hydrolysis of the nitrile during storage. Ensure the nitrile is pure, dry, and free of acidic contaminants before use.

Section 2: In-Depth Troubleshooting Guide

This section explores specific experimental failures, explains their mechanistic origins, and provides actionable solutions.

Problem 1: Low or No Conversion of 5-bromo-2-fluorobenzonitrile

You've run the reaction, but TLC analysis shows a significant amount of unreacted starting material.

-

Root Cause A: Insufficient Acid Catalyst (HCl)

-

Why it Happens: The nitrile's nitrogen is not nucleophilic enough to attack the alcohol directly. Gaseous HCl protonates the nitrogen, making the nitrile carbon highly electrophilic and susceptible to attack by the alcohol.[3][4] If the solution is not saturated with HCl, this activation step is inefficient.

-

Troubleshooting Steps:

-

Verify Anhydrous Conditions: Ensure your alcohol solvent and glassware are meticulously dried. Use a drying tube on your apparatus.

-

Check HCl Source: Use a fresh lecture bottle of anhydrous HCl. If generating HCl gas in-situ (e.g., from NaCl and H₂SO₄), ensure the gas is passed through a drying agent (like concentrated H₂SO₄ or CaCl₂) before bubbling into the reaction.

-

Optimize Gas Delivery: Use a gas dispersion tube (sparger) to ensure efficient bubbling throughout the solution, rather than just at the surface.

-

Maintain Low Temperature: Bubble the HCl gas while maintaining the reaction temperature between -5 °C and 5 °C.[3] Higher temperatures reduce the solubility of HCl gas in the solvent, leading to incomplete saturation.

-

-

-

Root Cause B: Premature Precipitation of Pinner Salt

-

Why it Happens: The Pinner salt intermediate is often insoluble in the reaction medium and precipitates as it forms. If it precipitates too quickly or forms a thick, unmanageable slurry, unreacted nitrile can become trapped, preventing it from accessing the HCl and alcohol.

-

Troubleshooting Steps:

-

Increase Solvent Volume: While maintaining concentration is important, adding a moderate amount of additional anhydrous solvent can help keep the intermediate partially solvated longer.

-

Ensure Efficient Stirring: Use a powerful overhead stirrer if necessary to maintain a fine, mobile suspension. A magnetic stir bar may be insufficient for thick slurries.

-

-

Problem 2: Significant Formation of 5-Bromo-2-fluoro-benzamide Byproduct

Your final product is contaminated with a significant amount of the corresponding amide.

-

Root Cause: Hydrolysis of the Amidine Product or Imidate Intermediate

-

Why it Happens: The C=N double bond in both the final amidine and the imidate intermediate is susceptible to hydrolysis.[2] While amidines are generally stable under basic or neutral conditions, they can hydrolyze under prolonged heating in aqueous acidic conditions.[6][7] More critically, the imidate intermediate can be attacked by water during the second step (ammonolysis), leading directly to the amide.

-

Troubleshooting Logic Diagram:

Caption: Troubleshooting amide byproduct formation.

-

Problem 3: Significant Formation of Ethyl 5-Bromo-2-fluoro-benzoate Byproduct

Your crude mixture contains the ethyl ester instead of the desired amidine.

-

Root Cause: Hydrolysis of the Pinner Salt

-

Why it Happens: This is the classic side reaction of the Pinner synthesis and is a direct result of water being present during the first step of the reaction (formation of the imidate salt).[3] The Pinner salt, when exposed to water, rapidly hydrolyzes to the corresponding ester.[1][8]

-

Troubleshooting Steps:

-

Absolute Anhydrous Alcohol: Use freshly opened, sealed anhydrous ethanol or methanol. Alcohol from a previously opened bottle may have absorbed atmospheric moisture.

-

Rigorous Glassware Drying: Oven-dry all glassware and allow it to cool in a desiccator before use.

-

Inert Atmosphere: Assemble the reaction setup under a stream of dry nitrogen or argon to prevent moisture from entering.

-

Check Starting Material: Ensure the 5-bromo-2-fluorobenzonitrile starting material is dry.

-

-

Problem 4: Difficulty in Product Isolation and Purification

The reaction appears successful, but isolating a pure, crystalline product is challenging.

-

Root Cause: High Polarity and Hygroscopic Nature of the Amidine Salt

-

Why it Happens: Amidine hydrochlorides are salts; they are often highly polar, soluble in polar solvents (like water and methanol), and can be hygroscopic (readily absorb moisture from the air).[5] This makes extraction and sometimes even recrystallization difficult.

-

Troubleshooting and Purification Protocol:

-

Avoid Aqueous Workups: If possible, avoid washing with water. After the ammonolysis step, the primary byproduct is ammonium chloride (NH₄Cl).

-

Filtration: After the reaction, cool the mixture and filter off the NH₄Cl precipitate. The desired product is often in the filtrate.

-

Solvent Removal: Carefully remove the solvent under reduced pressure. Avoid excessive heating, which can degrade the product.

-

Recrystallization: A common and effective method for purifying benzamidine hydrochlorides is recrystallization.[9]

-

Recommended Solvent System: A mixed solvent system of a polar alcohol (like ethanol or isopropanol) and a less polar ether (like diethyl ether or MTBE) is often effective.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Once dissolved, slowly add diethyl ether until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

-

-

| Parameter | Recommended Solvent | Rationale |

| Primary Solvent | Anhydrous Ethanol | Good solubility for the amidine salt at elevated temperatures. |

| Anti-Solvent | Diethyl Ether or MTBE | Lowers the solubility of the salt upon cooling, promoting crystallization. |

| Temperature | Dissolve at reflux, cool slowly | Slow cooling promotes the formation of larger, purer crystals. |

Section 3: Optimized Experimental Protocols

These protocols are designed to be self-validating by emphasizing critical control points.

Protocol 1: Synthesis of Ethyl 5-Bromo-2-fluoro-benzimidate Hydrochloride (Pinner Salt)

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube connected to a drying tube, and a thermometer. Maintain a positive pressure of dry nitrogen.

-

Reagents: To the flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq).

-

Cooling: Cool the stirred solution to 0 °C using an ice-salt bath.

-

HCl Addition: Bubble dry HCl gas through the solution via a gas dispersion tube. Monitor the internal temperature, ensuring it does not rise above 5 °C.[3] Continue bubbling for 1.5 - 2 hours until the solution is saturated and a precipitate begins to form.

-

Reaction: Seal the flask and allow it to stir at 0-5 °C for 16-24 hours. The reaction mixture will likely become a thick white slurry.

-

Isolation: Collect the solid precipitate by filtration under a blanket of dry nitrogen. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the white solid under high vacuum for at least 4 hours to remove residual solvent and HCl. This isolated Pinner salt is the intermediate for the next step.

Workflow Diagram: Pinner Reaction Synthesis

Caption: Overall workflow for the synthesis of 5-Bromo-2-fluoro-benzamidine HCl.

Protocol 2: Conversion to 5-Bromo-2-fluoro-benzamidine Hydrochloride

-

Setup: In a dry flask under a nitrogen atmosphere, prepare a solution of the Pinner salt (1.0 eq) in anhydrous ethanol.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Ammonia Addition: Slowly add a solution of anhydrous ammonia in ethanol (~2 M, 2.5 eq) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Workup: Cool the reaction mixture and filter to remove the precipitated ammonium chloride.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-2-fluoro-benzamidine hydrochloride.

-

Purification: Recrystallize the crude product from an ethanol/diethyl ether solvent system as described in Section 2, Problem 4.

References

- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

Pinner Reaction. SynArchive. [Link]

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Farmacia. [Link]

-

Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Hopax. [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]

-

Functionality of amidines and amidrazones. Semantic Scholar. [Link]

-

Synthesis of amidines. Organic Chemistry Portal. [Link]

- CN100528836C - Purifying method of high-purity amidine hydrochloride.

-

Efficacy of CR3294, a new benzamidine derivative, in the prevention of 5-fluorouracil-induced gastrointestinal mucositis and diarrhea in mice. National Institutes of Health. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. [Link]

-

Amide activation: an emerging tool for chemoselective synthesis. Royal Society of Chemistry. [Link]

-

Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [Link]

-

Mild method for the synthesis of amidines by the electrophilic activation of amides. ScienceDirect. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. [Link]

-

Amidines from cyclic amines and nitriles in the presence of zinc(II). Royal Society of Chemistry. [Link]

-

Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. National Institutes of Health. [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]

-

Pinner Reaction. NROChemistry. [Link]

-

Reactions of Nitriles. Chemistry Steps. [Link]

-

Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

-

Preparation of micron-sized benzamidine-modified magnetic agarose beads for trypsin purification from fish viscera. PubMed. [Link]

-

Fluorinated Aromatic Amide Helices: Synthesis and Modeling of Helical Handedness. ResearchGate. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. [Link]

-

Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]

-

2-Bromo-5-fluorobenzaldehyde. National Institutes of Health. [Link]

-

Preparations and Reactions of Amides and Nitriles. YouTube. [Link]

- CN106565541A - Synthesis method for benzamidine derivatives.

-

I have some issues with amides and hydrolysis by water and reductive amination by LiAlH4. Reddit. [Link]

-

5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]

-

Ch20 : Amide hydrolysis. University of Calgary. [Link]

-

Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

common impurities in 5-Bromo-2-fluoro-benzamidine and their removal

Technical Support Center: 5-Bromo-2-fluoro-benzamidine

Welcome to the dedicated technical support guide for 5-Bromo-2-fluoro-benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we will delve into the likely impurities you may encounter, their origins, and robust methods for their removal, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable impurities in a sample of 5-Bromo-2-fluoro-benzamidine?

The impurity profile of 5-Bromo-2-fluoro-benzamidine is intrinsically linked to its synthetic route. Typically, benzamidines are synthesized from the corresponding benzonitrile. Therefore, impurities can arise from unreacted starting materials, intermediates, by-products of the reaction, and degradation products.

Commonly Encountered Impurities:

| Impurity Name | Chemical Structure | Probable Origin |

| 5-Bromo-2-fluorobenzonitrile | Unreacted starting material | |

| 5-Bromo-2-fluorobenzoic acid | Hydrolysis of the benzamidine or benzonitrile | |

| Dibrominated species | Over-bromination during synthesis of precursors | |

| Unidentified Colored Impurities | N/A | Often polymeric or degradation by-products |

The presence of these impurities can significantly impact the outcome of subsequent reactions. For instance, the unreacted nitrile will be inert in reactions where the benzamidine group is the key functional moiety.

Q2: How can I detect and quantify the impurities in my 5-Bromo-2-fluoro-benzamidine sample?

A multi-pronged analytical approach is recommended for a comprehensive understanding of your sample's purity.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can effectively separate the target compound from most impurities.[1][2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities and residual solvents.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation of the desired product and help identify and quantify impurities without the need for reference standards for each impurity.[5][6]

Q3: I have identified unreacted 5-Bromo-2-fluorobenzonitrile in my sample. What is the most effective way to remove it?

The removal of the starting benzonitrile is a common purification challenge. Due to the significant difference in basicity between the benzamidine (a strong base) and the benzonitrile (neutral), an acid-base extraction is a highly effective method.

Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude 5-Bromo-2-fluoro-benzamidine in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic benzamidine will be protonated and move into the aqueous layer, while the neutral benzonitrile will remain in the organic layer.

-

Separation: Separate the aqueous layer containing the protonated product.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). The 5-Bromo-2-fluoro-benzamidine will precipitate out as a solid.

-

Extraction & Drying: Extract the product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the purified product.

Q4: My 5-Bromo-2-fluoro-benzamidine has a persistent yellow or brown color. How can I decolorize it?

Colored impurities are often high molecular weight by-products or degradation products. Recrystallization with activated charcoal is a standard and effective method for their removal.

Recrystallization Protocol:

-

Solvent Selection: Identify a suitable solvent system for recrystallization. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for benzamidine derivatives include ethanol, isopropanol, or toluene.[6][7]

-

Dissolution: In a flask, dissolve the impure compound in a minimal amount of the hot solvent.

-

Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Add the charcoal cautiously to the hot solution to avoid bumping.

-

Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q5: Can I use chromatography to purify 5-Bromo-2-fluoro-benzamidine?

Yes, both flash column chromatography and affinity chromatography are viable options.

Flash Column Chromatography:

Due to the basic nature of benzamidines, they can interact strongly with silica gel, leading to peak tailing and poor separation. To mitigate this, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is commonly employed.

Affinity Chromatography:

Benzamidines are known inhibitors of serine proteases like trypsin. This property can be exploited for purification using a stationary phase with immobilized trypsin or a trypsin-like enzyme.[8][9][10] This method is highly specific but may be more suitable for smaller scale purifications.

Visual Troubleshooting and Workflow

The following diagram illustrates a general workflow for the identification and removal of impurities from 5-Bromo-2-fluoro-benzamidine.

Caption: A general workflow for the purification of 5-Bromo-2-fluoro-benzamidine.

References

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Center for Biotechnology Information. [Link]

- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (n.d.).

-

Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (n.d.). ResearchGate. [Link]

-